N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by dual fluorinated aryl substituents at the N2 and N4 positions and a morpholino group at the 6-position. These derivatives are typically synthesized via nucleophilic aromatic substitution on 2,4-dichloro-6-morpholino-1,3,5-triazine intermediates, followed by sequential amine coupling . The morpholino group enhances solubility and hydrogen-bonding capacity, while halogenated aryl groups modulate lipophilicity and electronic properties, critical for biological activity .
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N6O/c20-15-11-14(5-6-16(15)22)24-18-25-17(23-13-3-1-12(21)2-4-13)26-19(27-18)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMEQDNTKWGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17ClF2N6O
- Molecular Weight : 435.3 g/mol
- CAS Number : 898611-49-9
The compound features a triazine core with various substituents that influence its biological activity. The presence of both chlorinated and fluorinated phenyl groups enhances its chemical stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in cancer therapies where enzyme inhibition can halt tumor growth .
- Cell Proliferation Modulation : It has been shown to affect signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival .
- Apoptosis Induction : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Biological Activities
-
Anticancer Activity :
- Research indicates that triazine derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in tumorigenesis. For instance, compounds in the same class have shown efficacy against various cancer cell lines .
- A study highlighted the effectiveness of similar morpholino-triazine derivatives in xenograft models, demonstrating their potential as therapeutic agents against solid tumors .
- Antimicrobial Properties :
-
Antiviral Effects :
- Preliminary studies suggest potential antiviral activities, although more research is needed to establish specific viral targets and mechanisms of action.
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and tested for their antitumor efficacy. One derivative demonstrated significant activity in both subcutaneous and orthotopic xenograft models. The study concluded that modifications to the morpholino group enhanced the compound's potency against cancer cells .
Case Study 2: Enzyme Inhibition
In vitro assays showed that this compound effectively inhibited key enzymes involved in metabolic pathways critical for tumor growth. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazine ring significantly influenced inhibitory potency .
Summary Table of Biological Activities
Scientific Research Applications
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine derivatives class, characterized by a triazine ring substituted with chloro, fluoro, dimethylphenyl, and morpholinyl groups. This compound has several scientific research applications.
Note: The query asks about "N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl )-6-morpholino-1,3,5-triazine-2,4-diamine" while the available search results discuss "N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl )-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine" and "N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl )-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine". Because of this difference, the information below may not be fully relevant to the compound specified in the query.
Scientific Research Applications
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is used in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used to develop new materials like polymers and coatings, owing to its unique chemical properties.
The compound inhibits key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition of AChE can enhance cholinergic neurotransmission, making it a potential candidate for treating Alzheimer's disease.
- β-secretase (BACE1) Inhibiting BACE1 is crucial for reducing amyloid-beta peptide production, which is implicated in Alzheimer's pathology.
Chemical Reactions
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo several chemical reactions:
- Oxidation It can be oxidized under specific conditions to form oxidized derivatives.
- Reduction Reduction reactions can modify functional groups, such as reducing a nitro group to an amine.
- Substitution It can undergo nucleophilic or electrophilic substitution reactions, where substituents are replaced by other groups.
- Hydrolysis Under acidic or basic conditions, it can undergo hydrolysis to break down into smaller fragments.
Comparison with Similar Compounds
Structural Modifications and Activity Trends
Key structural variations among analogs include substitutions on the N2 and N4 aryl rings and modifications to the triazine core. Below is a comparative analysis:
Key Observations :
- Fluorine Substitution : Fluorinated aryl groups (e.g., 4-fluorophenyl) increase metabolic stability and membrane permeability compared to methoxy or alkyl groups .
- Morpholino Role: The morpholino group at the 6-position is conserved across analogs, suggesting its critical role in solubility and target engagement .
- Heterocyclic Additions : Compounds with benzo[d]thiazolyl or imidazolyl groups exhibit enhanced anticancer activity due to improved target affinity .
Physicochemical Properties
Comparative data for selected analogs:
Note: Fluorine atoms increase logP compared to methoxy groups, suggesting higher lipophilicity for the target compound .
Q & A
Q. What are common synthetic routes for synthesizing N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
The compound can be synthesized via nucleophilic substitution reactions targeting the triazine ring. Key reagents include amines (for substitution at reactive triazine sites) and polar solvents like DMF or DMSO under elevated temperatures (70–100°C). Oxidation or reduction reactions may also modify substituents, while hydrolysis under acidic/basic conditions can cleave the triazine core. Precursor purification via column chromatography is critical to isolate intermediates .
Q. What analytical methods are recommended for assessing purity and structural confirmation?
Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and integration ratios, while mass spectrometry (MS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) paired with SHELXL refinement provides atomic-level structural resolution .
Q. What safety protocols are essential for handling this compound?
Refer to safety data sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse skin with soap/water and seek medical attention. Store in airtight containers under inert conditions to prevent degradation .
Q. How can solubility profiles be experimentally determined for this compound?
Conduct solubility tests in graded solvents (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. For low solubility, employ co-solvents (e.g., PEG-400) or surfactants. Thermodynamic solubility can be measured via shake-flask methods, while kinetic solubility uses high-throughput nephelometry .
Q. What in vitro assays are suitable for initial biological activity screening?
Use cell viability assays (e.g., MTT, ATP-lite) in cancer cell lines to evaluate antiproliferative effects. For antimicrobial activity, perform broth microdilution to determine minimum inhibitory concentrations (MICs). Enzyme inhibition assays (e.g., fluorescence-based) can target kinases or other enzymes implicated in disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Employ Design of Experiments (DoE) to systematically vary parameters (solvent polarity, temperature, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor reaction progress. For exothermic steps, optimize cooling rates to minimize byproducts. Transition to flow chemistry may enhance reproducibility and yield .
Q. What strategies resolve discrepancies in reported biological activity data?
Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Verify compound purity via HPLC and characterize degradation products. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Consider cell line-specific factors (e.g., efflux pump expression) that may alter efficacy .
Q. How can computational modeling predict pharmacokinetic properties?
Use QSAR models to estimate logP, permeability, and metabolic stability. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins like kinases. MD simulations assess stability of ligand-protein complexes. ADMET predictors (e.g., SwissADME) forecast bioavailability and toxicity risks .
Q. What crystallographic techniques address challenges in structure refinement?
For twinned or low-resolution crystals, utilize SHELXD for phase determination and SHELXL for refinement with twin-law corrections. High-resolution data (≤1.0 Å) enables anisotropic displacement parameter modeling. For disordered morpholino groups, apply restraints to bond lengths/angles during refinement .
Q. How can derivatives be designed to enhance target selectivity?
Perform SAR studies by modifying substituents on the triazine core and aryl groups. Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets. Use fluorine scanning to improve metabolic stability. Test derivatives against panels of related enzymes (e.g., kinase profiling) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
